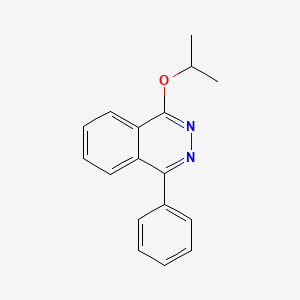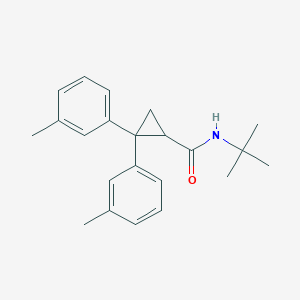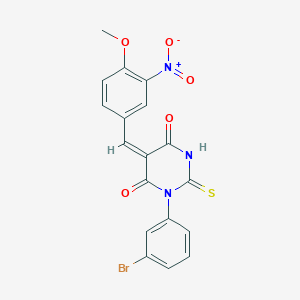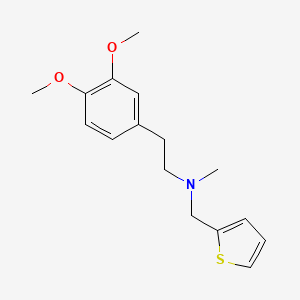![molecular formula C21H27N5O2 B4957362 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)
1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have interesting biochemical and physiological effects in various laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are all neurotransmitters involved in mood regulation. Additionally, it has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine has been shown to have a number of biochemical and physiological effects in various laboratory experiments. This compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for cardiovascular diseases. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In studies on the central nervous system, this compound has been shown to have potential as a treatment for depression, anxiety, and schizophrenia due to its ability to modulate neurotransmitter levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine in laboratory experiments is its ability to modulate neurotransmitter levels in the brain. This makes it a potential treatment for a number of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for cardiovascular diseases. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are a number of future directions for research on 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine. One area of research is the development of this compound as a potential treatment for neurological disorders such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to determine the potential of this compound as a chemotherapeutic agent for cancer. Another area of research is the optimization of the synthesis method for this compound to improve yield and purity. Finally, further studies are needed to determine the safe dosage and potential side effects of this compound in laboratory experiments.
Métodos De Síntesis
The synthesis of 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine involves the reaction of 2-nitro-5-(1-piperazinyl)aniline with benzyl chloride in the presence of a base. The resulting product is then reduced with a reducing agent to yield the final compound. The synthesis of this compound has been extensively studied and optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have potential as a treatment for depression, anxiety, and schizophrenia due to its ability to modulate neurotransmitter levels in the brain. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for cardiovascular diseases. In cancer research, 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
1-benzyl-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-26(28)20-7-6-19(24-10-8-22-9-11-24)16-21(20)25-14-12-23(13-15-25)17-18-4-2-1-3-5-18/h1-7,16,22H,8-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENGFIWDYGDZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)




![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
